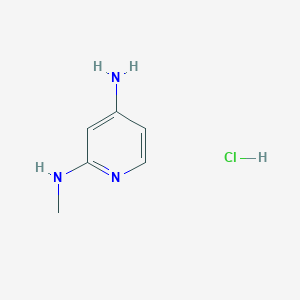

N2-Methylpyridine-2,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-methylpyridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICJBZYANFHDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429056-38-1 | |

| Record name | 2,4-Pyridinediamine, N2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N2-Methylpyridine-2,4-diamine Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Characterization

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N2-Methylpyridine-2,4-diamine hydrochloride (CAS: 1429056-38-1). As a key building block in contemporary drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for researchers and scientists. This document outlines the known molecular attributes and presents detailed, field-proven experimental protocols for the determination of its core physical properties, including melting point, solubility, and pKa. Furthermore, this guide discusses a proposed synthetic route, purification strategies, and critical safety and handling procedures. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the pharmaceutical and chemical research sectors.

Introduction

This compound is a substituted pyridine derivative that has garnered interest within the field of medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound. An in-depth characterization of its physical properties is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a practical resource for scientists, providing both established data and robust methodologies for the comprehensive analysis of this compound.

Molecular and Chemical Identity

The fundamental molecular and chemical identifiers for this compound are summarized below. This information forms the basis for all subsequent analytical and experimental work.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1429056-38-1 | [1][2][3] |

| Molecular Formula | C₆H₁₀ClN₃ | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Purity | Typically ≥95-97% | [1][3] |

| Canonical SMILES | CNC1=NC=CC(=C1)N.Cl | |

| InChI Key | ZICJBZYANFHDQM-UHFFFAOYSA-N |

Table 1: Core Chemical and Molecular Identifiers for this compound.

Experimental Determination of Physical Properties

Due to the limited availability of published experimental data for this compound, this section provides detailed protocols for the determination of its key physical properties. These methodologies are based on established principles and are widely accepted in the pharmaceutical industry.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The capillary method is a standard and reliable technique for this determination.

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Screening: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Profile Assessment

Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation. As a hydrochloride salt, it is expected to exhibit good solubility in aqueous media.

-

Solvent Selection: A range of solvents should be tested, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for pKa determination.[4][5]

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.[5]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation or by identifying the inflection point of the titration curve, often facilitated by plotting the first or second derivative.[4][6]

Proposed Synthesis and Purification

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar aminopyridine derivatives. A common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.

Proposed Synthetic Pathway

A potential synthesis could start from 2,4-dichloropyridine. Sequential amination reactions, first with methylamine and then with ammonia, would yield the desired diamine. Subsequent treatment with hydrochloric acid would afford the hydrochloride salt.

Purification

The crude product from the synthesis would likely require purification. Recrystallization is a standard and effective method for purifying solid organic compounds.

-

Solvent Screening: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a suite of spectroscopic analyses should be performed.

-

¹H and ¹³C NMR Spectroscopy: These techniques will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H and C-N bonds.[7]

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has synthesized the available information on this compound and provided a framework for its comprehensive physicochemical characterization. While some physical properties require experimental determination, the detailed protocols herein offer a robust starting point for researchers. The proposed synthetic route and purification methods, along with the outlined safety precautions, provide a solid foundation for the safe and effective use of this compound in a research and development setting. A thorough understanding and application of these principles will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical entity.

References

- 3- Aminopyridine Safety D

- 2-Aminopyridine - Safety D

- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie. December 11, 2012.

- 2-Aminopyridine - SAFETY D

- 3-Aminopyridine - SAFETY D

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

- Potentiometric Determination of Acid Dissociation Constants (pKa)

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. April 23, 2024.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- This compound.

- Study of pKa for Schiff bases derived from 2- acetyl pyridine with 4-amino pyrimidine and 4-amino pyridine.

- Basic 1H- and 13C-NMR Spectroscopy.

- 1429056-38-1|this compound|BLD Pharm.

- This compound | 1429056-38-1. Sigma-Aldrich.

- This compound | 1429056-38-1. Sigma-Aldrich.

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.

- Synthesis and purification method of 2-amino-4-methylpyridine.

- Combin

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1.

- N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride. Amerigo Scientific.

- This compound. 通用试剂- 西典实验.

- N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride | C7H13Cl2N3. PubChem.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1429056-38-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - 通用试剂 - 西典实验 [seedior.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. geneseo.edu [geneseo.edu]

- 13. fishersci.com [fishersci.com]

Technical Guide: The Chemical Architecture and Therapeutic Rationale of Lorlatinib (PF-06463922)

An In-depth Analysis for Drug Development Professionals

Editor's Note: The CAS number provided in the topic, 1429056-38-1, corresponds to the chemical entity N2-Methylpyridine-2,4-diamine hydrochloride, a simple pyridine derivative.[1][2] Given the request for an in-depth technical guide for drug development professionals, it is highly probable that the intended subject is the structurally complex and clinically significant oncology drug Lorlatinib (also known as PF-06463922), a compound for which an incorrect CAS number may have been entered. Lorlatinib's correct CAS number is 1454846-35-5 .[3] This guide will proceed with a comprehensive analysis of Lorlatinib, as its profile aligns with the depth and context of the user's request.

Abstract

Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive tyrosine kinase inhibitor (TKI) engineered to potently and selectively inhibit Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[4] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly for patients who have developed resistance to earlier-generation inhibitors.[5] A key design feature of Lorlatinib is its ability to penetrate the blood-brain barrier, enabling high activity against challenging central nervous system (CNS) metastases.[6][7] This guide provides a detailed examination of Lorlatinib's chemical structure, physicochemical properties, synthetic strategy, mechanism of action, and pharmacological profile, offering field-proven insights for researchers and drug development scientists.

Introduction: The Challenge of Acquired Resistance in ALK+ NSCLC

The discovery of chromosomal rearrangements of the ALK gene as an oncogenic driver in a subset of NSCLC patients revolutionized treatment paradigms, leading to the development of targeted therapies known as ALK inhibitors.[8] First-generation inhibitors like crizotinib showed significant efficacy; however, most patients eventually experience disease progression within 12-24 months due to the emergence of acquired resistance mutations within the ALK kinase domain.[5][8]

Second-generation TKIs (e.g., alectinib, ceritinib) were developed to target some of these initial resistance mutations but are themselves susceptible to a broader spectrum of secondary mutations, most notably the highly recalcitrant ALKG1202R solvent front mutation.[9] This clinical challenge necessitated the design of a third-generation inhibitor with a broader mutational coverage and improved CNS penetration. Lorlatinib was specifically engineered to meet this need, offering a potent therapeutic option for patients whose disease has progressed on one or more prior ALK inhibitors.[5][10]

Chemical Identity and Physicochemical Properties

Lorlatinib is a novel azamacrocycle characterized by a complex, sterically constrained three-dimensional structure.[3] This macrocyclic architecture is a critical design element, contributing to its high affinity and specificity for the ATP-binding pocket of ALK and ROS1, even in the presence of resistance mutations that sterically hinder larger, more flexible inhibitors.

Chemical Structure and Identifiers

-

IUPAC Name: (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][11][12]benzoxadiazacyclotetradecine-3-carbonitrile[13]

-

CAS Number: 1454846-35-5[3]

-

Molecular Formula: C₂₁H₁₉FN₆O₂[15]

-

SMILES: CN1C(C#N)=C2C(CN(C)C(C3=C(OC4=C(N)N=CC2=C4)C=C(F)C=C3)=O)=N1[16]

-

InChIKey: IIXWYSCJSQVBQM-LLVKDONJSA-N[13]

Physicochemical Data Summary

The properties of Lorlatinib have been optimized for oral bioavailability and CNS penetration. A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Weight | 406.4 g/mol | [3] |

| XLogP3 | 1.5 | [15] |

| Topological Polar Surface Area | 110 Ų | [15] |

| Hydrogen Bond Donors | 1 | [15] |

| Hydrogen Bond Acceptors | 7 | [15] |

| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL | [13] |

| Appearance | White to off-white crystalline solid | [16] |

Synthetic Strategy Overview

The synthesis of a complex macrocycle like Lorlatinib on a kilogram scale presents significant chemical challenges. The reported large-scale synthesis employs a convergent approach, where key fragments are synthesized separately before being joined and cyclized.[12] This strategy enhances efficiency and allows for better control over purity.

The core transformation involves a Suzuki-Miyaura cross-coupling to connect the two main aromatic fragments, followed by a critical macrolactamization step to form the final macrocyclic ring.[5][17]

High-Level Synthetic Workflow

The diagram below outlines the convergent synthetic logic employed for Lorlatinib.

Overcoming Resistance and CNS Activity

A defining feature of Lorlatinib is its efficacy against a wide panel of ALK resistance mutations, including L1196M, G1269A, and the notoriously difficult-to-inhibit G1202R. [16]This broad activity profile makes it a crucial option after failure of second-generation TKIs. Furthermore, its chemical structure was optimized to reduce recognition by efflux transporters at the blood-brain barrier (like P-glycoprotein), allowing for greater CNS accumulation. [7]This results in superior efficacy against brain metastases, a common and challenging site of disease progression in ALK+ NSCLC. [6]

Pharmacological Profile: In Vitro Potency

Lorlatinib demonstrates exceptional potency against both wild-type and mutated ALK and ROS1 kinases in enzymatic and cell-based assays. Its inhibitory constants (Ki) are in the sub-nanomolar range, indicating very high-affinity binding.

| Target Kinase | Ki (nM) | IC₅₀ (nM, Cell-based) | Source |

| Wild-type ALK | <0.07 | 15-43 | [16][18] |

| ALKL1196M (Gatekeeper) | 0.7 | 15-43 | [16][18] |

| ALKG1202R (Solvent Front) | - | 77-113 | [16] |

| ALKG1269A | - | 14-80 | [16] |

| Wild-type ROS1 | <0.025 | 0.6-1.3 | [16][19] |

| ROS1G2032R (Crizotinib-resistant) | - | Potent Inhibition | [19] |

Note: Ki values represent enzymatic inhibition, while IC₅₀ values reflect cellular potency.

The data clearly show that Lorlatinib maintains potent, sub-nanomolar to low-nanomolar activity against mutations that confer high-level resistance to other inhibitors. [19][20]

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency (e.g., IC₅₀) of a compound like Lorlatinib against a target kinase, a biochemical kinase inhibition assay is a standard method. This protocol provides a representative workflow.

Objective: To measure the concentration-dependent inhibition of a recombinant ALK (or ROS1) kinase by Lorlatinib and calculate its IC₅₀ value.

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the kinase enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based system where the amount of ATP remaining after the reaction is measured. Less ATP means higher kinase activity.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, DTT, and a source of protein like BSA to maintain enzyme stability.

-

Recombinant Kinase: Dilute purified, active recombinant human ALK kinase to a predetermined concentration in kinase buffer. Causality: The concentration must be in the linear range of the assay to ensure the reaction rate is proportional to enzyme activity.

-

Peptide Substrate: Prepare a solution of a synthetic peptide known to be a substrate for ALK (e.g., a poly-Glu,Tyr peptide).

-

ATP Solution: Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the ALK enzyme. Causality: Using ATP at its Km makes the assay highly sensitive to competitive inhibitors like Lorlatinib.

-

Lorlatinib Dilution Series: Perform a serial dilution of Lorlatinib in 100% DMSO, followed by a final dilution into the kinase buffer. A typical starting concentration would be 1 µM, diluted down in 10 half-log steps.

-

-

Assay Procedure (384-well plate format):

-

Step 2.1: Add 5 µL of each Lorlatinib dilution to the appropriate wells of a white, low-volume 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only buffer.

-

Step 2.2: Add 10 µL of the master mix containing the ALK enzyme and peptide substrate to all wells.

-

Step 2.3: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step ensures the reaction reaches equilibrium before initiation.

-

Step 2.4: Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Step 2.5: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction does not consume more than 10-15% of the initial ATP in the positive control wells.

-

Step 2.6: Stop the reaction and measure remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

-

Step 2.7: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

-

-

Data Analysis:

-

Step 3.1: Subtract the background signal (no enzyme control) from all data points.

-

Step 3.2: Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Step 3.3: Plot the percent inhibition versus the log of the Lorlatinib concentration.

-

Step 3.4: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of Lorlatinib that produces 50% inhibition of kinase activity.

-

Discussion and Future Directions

Lorlatinib represents a triumph of structure-based drug design, successfully addressing the dual challenges of broad-spectrum resistance and CNS penetration in ALK+ NSCLC. [10]Its approval for both first-line and previously treated patients has significantly improved clinical outcomes. [10]However, as with all targeted therapies, resistance to Lorlatinib can eventually emerge through on-target mechanisms (e.g., compound ALK mutations) or activation of bypass signaling pathways. [4][9] Future research will focus on:

-

Combination Therapies: Investigating combinations of Lorlatinib with inhibitors of bypass pathways (e.g., MET or EGFR inhibitors) to prevent or overcome resistance. [9]* Next-Generation Inhibitors: Designing fourth-generation ALK inhibitors capable of targeting the compound mutations that confer resistance to Lorlatinib.

-

Liquid Biopsies: Utilizing circulating tumor DNA (ctDNA) to non-invasively monitor for the emergence of resistance mutations and guide subsequent treatment strategies in real-time. [9] The development of Lorlatinib provides a powerful case study in anticipating and overcoming clinical resistance, setting a new benchmark for targeted oncology drug design.

References

- Grokipedia.

- PubChem.

- Wikipedia.

- Patsnap Synapse.

- YouTube.

- Lorbrena® (lorlatinib)

- Friboulet, L., et al.

- IUPHAR/BPS Guide to PHARMACOLOGY.

- Awad, M.M., & Shaw, A.T. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. PubMed.

- Awad, M.M., & Shaw, A.T. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond.

- ChemicalBook.

- ALK Positive.

- Li, B., et al.

- NCODA. Advances in ALK Inhibition in Non-Small Cell Lung Cancer.

- Li, B., et al.

- Medscape. Lorbrena (lorlatinib) dosing, indications, interactions, adverse effects, and more.

- Addeo, A., et al. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). MDPI.

- ResearchGate. (A)

- PubChem. Lorlatinib (PF-06463922) | C21H19FN6O2 | CID 78162481.

- Zou, H.Y., et al. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.

- Axon Medchem. PF 06463922 | ALK/ROS1 inhibitor | Axon 2600.

- MedChemExpress. Lorlatinib (PF-06463922) | ALK/ROS1 Inhibitor.

- Infante, J.R., et al. The next-generation ALK inhibitor PF-06463922 overcomes primary resistance to crizotinib in neuroblastoma. Cancer Research.

- Tocris Bioscience. PF 06463922 | CAS 1454846-35-5.

- Cayman Chemical.

- de Ponti, A., et al. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PMC.

- BLD Pharm. 1429056-38-1|this compound.

- Ambeed.com. 6631-37-4 | N-Phenylpyridin-2-amine.

- Autech. N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity.

Sources

- 1. 1429056-38-1|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]

- 7. lorlatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in ALK Inhibition in Non-Small Cell Lung Cancer [ncoda.org]

- 10. grokipedia.com [grokipedia.com]

- 11. youtube.com [youtube.com]

- 12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Lorlatinib - Wikipedia [en.wikipedia.org]

- 15. Lorlatinib(Pf 06463922) | C21H19FN6O2 | CID 78162481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. tocris.com [tocris.com]

- 19. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Navigating the Crucial Terrain of Solubility: A Technical Guide to N2-Methylpyridine-2,4-diamine Hydrochloride

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity is not merely a perfunctory step but a critical determinant of its journey from the laboratory to clinical application. Poor aqueous solubility can lead to a cascade of challenges, including inadequate bioavailability, variable therapeutic efficacy, and difficulties in formulation.[1] This guide is dedicated to providing a comprehensive technical overview of the solubility of N2-Methylpyridine-2,4-diamine hydrochloride, a compound of interest in various research domains. While specific solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and a robust experimental framework to determine its solubility with scientific rigor.

Physicochemical Profile of this compound

A thorough understanding of a compound's basic physicochemical properties is the logical starting point for any in-depth analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃ | [2] |

| Molecular Weight | 159.62 g/mol | [2] |

| CAS Number | 1429056-38-1 | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >97% | [2] |

| Storage | Room temperature, in an inert atmosphere | [3] |

The Dynamics of Hydrochloride Salt Solubility: A Theoretical Framework

N2-Methylpyridine-2,4-diamine is formulated as a hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of basic compounds. The solubility of such salts is intrinsically linked to the pH of the solvent system.[4]

The dissolution of a hydrochloride salt of a weak base (B·HCl) in an aqueous medium can be described by the following equilibrium:

B·HCl(solid) ⇌ B⁺(aq) + Cl⁻(aq)

The solubility is significantly influenced by the pH of the solution. In acidic conditions (low pH), the equilibrium favors the protonated, more soluble form of the base (B⁺). As the pH increases, the deprotonation of the base occurs, leading to the formation of the free base (B), which is often less soluble and may precipitate out of the solution.[5] This pH-dependent solubility is a critical factor to consider during pre-formulation studies and in predicting the in vivo behavior of the compound.[6]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It is a robust and reliable method that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound

-

Choice of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8]

-

Addition of Compound: To a series of vials, add an excess amount of this compound to a known volume of each solvent system. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. To separate the solid and liquid phases, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9] This step is critical to prevent undissolved particles from interfering with the concentration analysis.

-

Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.[10]

Data Analysis and Presentation

The concentration of the saturated solution is determined by comparing the HPLC peak area of the sample to a standard curve of known concentrations of this compound.

The solubility data should be presented in a clear and organized manner. The following table provides a template for recording and presenting the solubility data.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | 7.0 | 25 | ||

| PBS | 1.2 | 37 | ||

| PBS | 4.5 | 37 | ||

| PBS | 6.8 | 37 | ||

| PBS | 7.4 | 37 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: Empowering Research Through Methodical Solubility Assessment

While direct solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol for its determination. The shake-flask method, coupled with HPLC analysis, offers a reliable means to generate the high-quality solubility data that is indispensable for advancing drug discovery and development programs. By following the principles and procedures outlined herein, researchers can confidently characterize the solubility of this and other compounds, enabling informed decisions in lead optimization, formulation development, and ultimately, the pursuit of new therapeutic interventions.

References

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]

-

Istrate, O. M., Terecoasa, I. A., & Muntean, D. L. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

-

Mo, H., & Farhadi, A. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Völgyi, G., & Box, K. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 6(4), 239–256. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

-

ADMET and DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Krisztina, T. N., Szőke, V., Völgyi, G., & Szabó-Révész, P. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 278-286. [Link]

-

HPLC Expert. (2016, August 27). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Solubility. Retrieved from [Link]

-

Pharmaceutical Technology. (2013, November 1). Quantitative Open-Access HPLC Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N2-Methylpyridine-2,5-diamine. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 1429056-38-1|this compound|BLD Pharm [bldpharm.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Spectroscopic Characterization of N2-Methylpyridine-2,4-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of N2-Methylpyridine-2,4-diamine hydrochloride. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and draws upon empirical data from structurally analogous compounds to predict its characteristic features across several key analytical techniques. This guide is intended to serve as a foundational resource for researchers in the synthesis, identification, and quality control of this compound, offering detailed predicted data, in-depth interpretation, and standardized experimental protocols.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound, with the chemical formula C₆H₁₀ClN₃, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with two amine substituents and a methyl group, presents a unique electronic and steric environment. Spectroscopic analysis is, therefore, indispensable for confirming its identity, assessing purity, and understanding its chemical behavior. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

The hydrochloride salt form is expected to influence the spectroscopic data, particularly for the amine and pyridine nitrogen atoms, which are likely to be protonated. This protonation will have a notable effect on the electronic distribution within the pyridine ring and the chemical shifts of adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nature of the protonated pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Pyridine H-6 | 7.5 - 7.8 | Doublet (d) | 1H | Located ortho to the protonated ring nitrogen, leading to a significant downfield shift. Coupled to H-5. |

| Pyridine H-5 | 6.2 - 6.5 | Doublet of doublets (dd) or Doublet (d) | 1H | Positioned between two amino groups, experiencing strong shielding. Coupled to H-6. Coupling to H-3 may be minimal. |

| Pyridine H-3 | 6.0 - 6.3 | Singlet (s) or broad singlet | 1H | Shielded by two adjacent amino groups. May appear as a singlet if coupling to H-5 is not resolved. |

| N-CH₃ | 2.8 - 3.1 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom, deshielded compared to a C-CH₃ group. |

| NH₂ and NH | Broad | Broad singlets | 3H in total | Amine and ammonium protons are typically broad and may exchange with solvent protons. Their chemical shifts can vary significantly with solvent and concentration. |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can be influenced by the choice of solvent (e.g., DMSO-d₆, D₂O).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The positions of the carbon signals are dictated by their hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyridine C-2 | 155 - 160 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |

| Pyridine C-4 | 150 - 155 | Attached to a nitrogen atom and influenced by the ortho amino group. |

| Pyridine C-6 | 135 - 140 | Carbon adjacent to the ring nitrogen, deshielded. |

| Pyridine C-5 | 105 - 110 | Shielded by two adjacent electron-donating amino groups. |

| Pyridine C-3 | 95 - 100 | Highly shielded carbon, positioned between two amino groups. |

| N-CH₃ | 30 - 35 | Typical range for a methyl group attached to a nitrogen atom. |

Note: The interpretation of ¹³C NMR spectra is often aided by techniques like DEPT to distinguish between CH, CH₂, and CH₃ groups.[3]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch (Amine/Ammonium) | 3100 - 3400 | Medium to Strong, Broad | Characteristic of primary and secondary amines and ammonium salts. Broadening is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on a pyridine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the N-methyl group. |

| C=N and C=C Stretch (Pyridine Ring) | 1550 - 1650 | Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amine) | 1500 - 1600 | Medium | Bending vibration of the N-H bonds in the amino groups. |

Note: The spectrum of the hydrochloride salt may show additional broad features in the 2400-2800 cm⁻¹ region due to the ammonium salt.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule (molecular ion).

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Rationale for Prediction |

| [M+H]⁺ | 124.09 | The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol .[4] The protonated molecule would have an m/z of approximately 124. |

| [M]⁺ | 123.08 | The molecular ion of the free base may also be observed. |

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the ring. For N2-Methylpyridine-2,4-diamine, potential fragment ions could arise from the loss of the methyl group or the amino groups.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region.[5][6]

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* transitions within the pyridine ring. The presence of the amino and methyl groups will influence the position and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Solvent | Rationale for Prediction |

| π → π* | 230 - 250 and 280 - 300 | Ethanol or Water | The amino groups are auxochromes and are expected to cause a bathochromic (red) shift of the pyridine absorption bands. The exact position will be pH-dependent due to protonation. |

Note: The UV spectrum of pyridine shows absorption maxima around 202 nm and 254 nm.[7]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and purity of this compound requires an integrated approach where data from multiple spectroscopic techniques are correlated.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, MS, and UV-Vis data. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data experimentally. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity in research and development settings.

References

-

Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Journal of General Chemistry of the USSR, 19(1), 173-179. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Gandolfo, C., Grasso, D., Fasone, S., & Capietti, G. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309–316. [Link]

-

Jaffé, H. H., & Gardner, R. W. (1958). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 80(2), 319–323. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Bachmann, M., Blacque, O., & Venkatesan, K. (2017). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

AHH Chemical. (n.d.). N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GSRS [precision.fda.gov]

- 5. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 6. Sci-Hub. Ultra-violet absorption spectra of substituted pyridines / Journal of Molecular Structure, 1975 [sci-hub.ru]

- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An Inquiry into the Uncharacterized Mechanism of Action of N2-Methylpyridine-2,4-diamine hydrochloride

A Technical Review of a Molecule Awaiting Scientific Elucidation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the mechanism of action of N2-Methylpyridine-2,4-diamine hydrochloride. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological and biological activity. While chemical properties are documented, there is a notable absence of studies detailing its molecular targets, signaling pathway interactions, or potential therapeutic applications. This document outlines the known information, highlights the current lack of mechanistic data, and proposes a strategic, multi-faceted research approach to characterize the bioactivity of this molecule. The intent is to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds.

Introduction: The Enigma of this compound

This compound is a heterocyclic amine with the chemical formula C₆H₁₀ClN₃.[1][2] Its structure, featuring a pyridine ring substituted with a methylamino and an amino group, suggests the potential for diverse biological interactions. However, a thorough investigation of scientific literature and pharmacological databases indicates that the mechanism of action of this compound remains uncharacterized. This lack of data presents both a challenge and an opportunity for the scientific community to explore a potentially novel chemical entity.

This guide will first present the available chemical and physical properties of this compound. Subsequently, it will delve into the speculative mechanisms of action based on the activities of structurally analogous compounds. Finally, a comprehensive, phased experimental workflow will be proposed to systematically investigate and elucidate the mechanism of action of this compound.

Known Chemical and Physical Properties

The primary information available for this compound is its basic chemical and physical data, largely sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1429056-38-1 | [1] |

| Molecular Formula | C₆H₁₀ClN₃ | [1][2] |

| Molecular Weight | 159.62 g/mol | [1][2] |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, room temperature | [1] |

Speculative Mechanisms of Action Based on Structural Analogs

In the absence of direct evidence, the potential biological activities of this compound can be hypothesized by examining the known mechanisms of structurally related compounds.

Nitric Oxide Synthase (NOS) Inhibition

One of the closest structural analogs with documented biological activity is 2-amino-4-methylpyridine . This compound has been identified as a non-selective inhibitor of nitric oxide synthase (NOS).[4] NOS enzymes are critical in various physiological processes, and their inhibition can have significant therapeutic implications. It is plausible that this compound could share this inhibitory activity due to the shared 2-amino-4-methylpyridine core.

Inhibition of Mycobacterial MmpL3

Derivatives of pyridine-2-methylamine have been investigated as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids in M. tuberculosis.[5] This inhibition disrupts the formation of the bacterial cell wall, leading to an antitubercular effect.[5] The pyridine core of this compound makes it a candidate for investigation within this class of inhibitors.

The following diagram illustrates a hypothetical experimental workflow to begin characterizing the unknown mechanism of action.

Figure 1: A proposed three-phase experimental workflow for the elucidation of the mechanism of action of this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the unknown mechanism of action of this compound, a multi-phased approach is recommended.

Phase 1: Broad-Spectrum Screening and Initial Characterization

-

Compound Acquisition and Purity Verification: Obtain this compound from a reputable supplier and verify its purity and identity using methods such as HPLC, LC-MS, and NMR.[1][2]

-

Initial Cytotoxicity Assessment: Perform dose-response cytotoxicity assays (e.g., MTT or XTT) across a diverse panel of human cell lines (e.g., cancer and non-cancerous lines) to determine the compound's potency and therapeutic window.

-

Broad-Spectrum Phenotypic Screening: Submit the compound for high-throughput phenotypic screening against a large, well-characterized cell line panel (e.g., the National Cancer Institute's NCI-60 panel). This can reveal patterns of activity that suggest a particular mechanism of action.

-

Target-Based Screening: Screen the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential direct molecular interactions.

Phase 2: Hypothesis Generation and Target Identification

-

Data Analysis and Hypothesis Formulation: Analyze the data from the phenotypic and target-based screens. Look for correlations between compound activity and specific cellular phenotypes or molecular targets.

-

Computational Modeling: Based on the structure of this compound and the results from initial screens, perform in silico docking studies against hypothesized protein targets.

-

Target Validation: If a putative target is identified, confirm the interaction using orthogonal biophysical or biochemical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Phase 3: In-depth Mechanistic Studies

-

Cellular Pathway Analysis: Once a target and cellular phenotype are confirmed, investigate the downstream signaling pathways affected by the compound. Techniques such as Western blotting, qPCR, and immunofluorescence can be employed to probe changes in protein expression, phosphorylation status, and subcellular localization.

-

In Vivo Efficacy and Toxicity Studies: If the in vitro data is promising, proceed to in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This compound represents a molecule of unknown biological significance. While its chemical identity is established, its mechanism of action remains a scientific void. The exploration of this compound, guided by the activities of its structural analogs and a systematic experimental approach, holds the potential to uncover novel pharmacology. The proposed workflow provides a robust framework for researchers to begin to unravel the enigma of this compound and to determine if it holds promise as a novel therapeutic agent. The scientific community is encouraged to undertake this exploratory research to expand our understanding of the chemical-biological landscape.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (URL: )

- This compound | 1429056-38-1. (URL: )

- This compound. (URL: )

- N2-Methylpyridine-2, 4-diamine hydrochloride, 95% Purity, C6H10ClN3, 100 mg. (URL: )

Sources

- 1. 1429056-38-1|this compound|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of N2-Methylpyridine-2,4-diamine hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular entities with precise therapeutic functions is ever-increasing. N2-Methylpyridine-2,4-diamine hydrochloride emerges as a compelling building block, poised to address critical challenges in medicinal chemistry and chemical biology. Its unique structural features—a substituted pyridine ring bearing two amine functionalities with differential reactivity—offer a versatile platform for the synthesis of sophisticated molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its utility in targeted protein degradation and as a foundational scaffold for the development of novel kinase inhibitors. We will delve into the scientific rationale, present detailed experimental workflows, and provide actionable insights for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1429056-38-1 |

| Molecular Formula | C₆H₁₀ClN₃ |

| Molecular Weight | 159.62 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Room temperature, dry conditions |

Part 1: A Key Building Block for Targeted Protein Degradation

One of the most exciting applications for this compound is in the burgeoning field of targeted protein degradation (TPD). This innovative therapeutic modality utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical component, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and ultimately, the efficiency of degradation.[6][]

The Role of Diamine Linkers in PROTAC Design

Diamine-containing linkers are frequently employed in PROTAC synthesis due to their ability to provide structural rigidity, control spacing, and introduce favorable physicochemical properties.[8] The two amine groups of this compound offer orthogonal handles for sequential chemical modifications, making it an ideal candidate for constructing the linker portion of a PROTAC. The differential reactivity of the primary amine at the 4-position and the secondary methylamine at the 2-position allows for controlled, stepwise synthesis.

Proposed Experimental Workflow: Synthesis of a PROTAC using this compound

This protocol outlines a generalized, hypothetical synthesis of a PROTAC targeting a hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Functionalization of the this compound Linker

-

Initial Reaction with POI Ligand: The primary amine at the 4-position of this compound can be selectively reacted with an activated carboxylic acid derivative of the POI-binding ligand (e.g., an acyl chloride or NHS ester) via amide bond formation. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Purification: The resulting intermediate is purified using standard chromatographic techniques (e.g., flash column chromatography) to isolate the mono-functionalized linker.

Step 2: Coupling with the E3 Ligase Ligand

-

Activation of E3 Ligase Ligand: A carboxylic acid handle on the E3 ligase ligand (e.g., a derivative of thalidomide for CRBN recruitment) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Final Coupling: The activated E3 ligase ligand is then reacted with the secondary amine of the mono-functionalized N2-Methylpyridine-2,4-diamine intermediate.

-

Final Purification: The final PROTAC molecule is purified by preparative high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Diagram 1: PROTAC Synthesis Workflow

Caption: General workflow for synthesizing a PROTAC using this compound as a linker.

Part 2: A Privileged Scaffold for Kinase Inhibitor Development

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[9][10] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent starting point for the design of enzyme inhibitors. Derivatives of substituted pyridines have shown potent inhibitory activity against a range of kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[11][12][13]

Rationale for Targeting Kinases

The di-amino substitution pattern of this compound provides a valuable template for generating libraries of kinase inhibitors. The amino groups can serve as key hydrogen bond donors or acceptors, mimicking the interactions of the adenine region of ATP in the kinase active site. The methyl group can provide additional van der Waals interactions or be further functionalized to explore deeper pockets of the active site. The pyridine nitrogen itself can act as a hydrogen bond acceptor.

Recent studies on N2, N4-diphenylpyridine-2,4-diamine derivatives have demonstrated their potential as potent EGFR inhibitors, overcoming resistance mutations.[11] This highlights the promise of the 2,4-diaminopyridine core in kinase inhibitor design.

Proposed Experimental Workflow: Kinase Inhibitor Library Synthesis and Screening

This protocol outlines a strategy for generating a library of potential kinase inhibitors based on the this compound scaffold.

Step 1: Library Synthesis via Parallel Amination

-

Scaffold Preparation: this compound can be used as the starting material.

-

Parallel Amination: The primary amine at the 4-position can be reacted with a diverse set of aryl halides or other electrophiles in a parallel synthesis format (e.g., in a 96-well plate). Buchwald-Hartwig amination or other cross-coupling reactions can be employed to introduce a variety of substituents.

-

Secondary Amine Modification (Optional): The secondary amine at the 2-position can be further modified, for example, by acylation or alkylation, to add another layer of diversity to the library.

Step 2: High-Throughput Kinase Screening

-

Kinase Panel: The synthesized library of compounds is screened against a panel of relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases) using a high-throughput screening platform.

-

Activity Measurement: Kinase activity can be measured using various assays, such as radiometric assays (e.g., ³²P-ATP incorporation), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Hit Identification and Validation: Compounds that show significant inhibition of one or more kinases are identified as "hits." The activity of these hits is then confirmed and their IC₅₀ values are determined through dose-response experiments.

Diagram 2: Kinase Inhibitor Discovery Workflow

Caption: A streamlined workflow for the discovery of kinase inhibitors using a library approach.

Part 3: Exploring Other Potential Research Avenues

Beyond its applications in targeted protein degradation and kinase inhibition, the unique chemical nature of this compound opens doors to other research areas.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial and antiviral agents.[14] The di-amino pyridine scaffold could be explored for the development of new therapeutics against infectious diseases.

-

iNOS Inhibition: Structurally related 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[15] This suggests that derivatives of N2-Methylpyridine-2,4-diamine could be investigated for their anti-inflammatory potential.

Conclusion: A Building Block with Significant Potential

This compound is more than just a chemical reagent; it is a versatile and powerful tool for modern drug discovery. Its strategic placement of reactive amine groups on a privileged pyridine scaffold makes it an ideal starting point for the synthesis of next-generation therapeutics. From the precision of targeted protein degradation to the broad potential of kinase inhibition, the applications of this compound are both significant and timely. This guide has provided a framework for researchers to begin exploring the vast potential of this compound. With creativity and rigorous scientific investigation, this humble building block may hold the key to unlocking new treatments for a wide range of human diseases.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

-

Stanton BS, Kunchithapatham K, Greenwood DR, et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med Chem Lett. 2022;13(7):1182-1190. [Link]

-

Perković, I., Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(21), 6483. [Link]

-

El-Sayed, M. S., Abbas, E. M., & Ahmed, M. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6205. [Link]

-

Perković, I., Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

-

MySkinRecipes. This compound. [Link]

-

Pattan, S. R., Gadhave, P., Tambe, V., & Pattan, J. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 2(11), 057-062. [Link]

-

Hafez, H. N., El-Gazzar, A. R., & Al-Hussain, S. A. (2021). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. [Link]

-

Saha, R., & Rahman, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

-

Scott, J. D., & Ciulli, A. (2023). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. International Journal of Molecular Sciences, 24(13), 11046. [Link]

-

Scott, J. M., & Testa, R. (2023). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. ChemRxiv. [Link]

-

Ferreira, R. J., Ferreira, M. J., & Palmeira, A. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4995. [Link]

-

An, B., Jia, X., Wang, Y., Zhang, Y., Li, Z., Wang, Y., ... & Jia, X. (2024). The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic chemistry, 148, 107313. [Link]

-

Wang, X., Chen, H., Wu, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. [Link]

-

Zhang, D., Zhou, Q., & Chen, P. R. (2023). Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). Journal of the American Chemical Society, 145(13), 7233-7243. [Link]

-

Chen, P., Wang, Y., & Zhu, L. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 17(12), 14669-14683. [Link]

-

Khan, S., Imran, M., & Al-Deyab, S. S. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 23(19), 11505. [Link]

-

precisionFDA. N2-METHYLPYRIDINE-2,5-DIAMINE. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, Z., Wang, Y., ... & Jia, X. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114771. [Link]

-

PubChem. N2-Methylpyridine-2,5-diamine. [Link]

-

Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 14(11), 2941-2945. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linkers for Linkerology - Enamine [enamine.net]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]